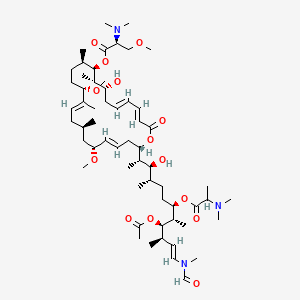

Aplyronine B

描述

属性

分子式 |

C59H101N3O14 |

|---|---|

分子量 |

1076.4 g/mol |

IUPAC 名称 |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |

InChI 键 |

LBWIGLNHANBXDK-JQEXLIRHSA-N |

手性 SMILES |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |

规范 SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

产品来源 |

United States |

Foundational & Exploratory

Aplyronine B: A Technical Guide to its Discovery and Isolation from Aplysia kurodai

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Aplyronine B, a potent cytotoxic macrolide sourced from the sea hare, Aplysia kurodai. Initially identified as a minor congener of the Aplyronine family, this compound has garnered interest for its significant bioactivity. This document details the methodologies employed in the collection of the marine organism, the intricate multi-step extraction and purification process, and the spectroscopic techniques utilized for its structural elucidation. All pertinent quantitative data, including yields at various purification stages and cytotoxicity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide incorporates detailed experimental protocols and visual diagrams of the isolation workflow to facilitate a deeper understanding and replication of the foundational research in this area.

Introduction

The marine environment is a vast reservoir of novel bioactive compounds, many of which hold significant promise for therapeutic applications. Among these, the Aplyronine family of macrolides, isolated from the sea hare Aplysia kurodai, stands out for its potent cytotoxic and antitumor properties.[1][2][3] this compound, a member of this family, was first reported in 1993 by Yamada and colleagues as a minor constituent alongside its more abundant analogue, Aplyronine A.[1] Despite its lower natural abundance, this compound exhibits significant cytotoxicity, making it a molecule of interest for further investigation in drug discovery and development. This guide provides a detailed account of the original methods used to isolate and characterize this complex natural product.

Collection and Initial Extraction of Biomass

The successful isolation of this compound begins with the careful collection and processing of its biological source, the sea hare Aplysia kurodai.

Specimen Collection

Specimens of the sea hare Aplysia kurodai were collected from their natural marine habitat. While the original publications do not specify the exact location of collection, subsequent studies on related compounds from the same organism have often sourced them from the Pacific coast of Japan.

Experimental Protocol: Extraction

The following protocol outlines the initial extraction process to obtain the crude extract containing the Aplyronine compounds.

-

Homogenization: The collected specimens of Aplysia kurodai were homogenized.

-

Solvent Extraction: The homogenized tissue was then subjected to exhaustive extraction with a polar solvent, typically methanol or a chloroform-methanol mixture, to isolate a broad range of organic compounds.

-

Solvent Partitioning: The resulting crude extract was then partitioned between an organic solvent (e.g., ethyl acetate) and water. The lipophilic fraction, containing the Aplyronines, was retained for further purification.

Purification and Isolation of this compound

The isolation of this compound from the crude lipophilic extract is a multi-step process involving various chromatographic techniques. The very low natural abundance of the Aplyronine family, in the range of 10⁻⁵ to 10⁻⁷% of the wet weight of the sea hare, necessitates a meticulous and efficient purification strategy.[2]

Experimental Protocol: Chromatographic Separation

The following is a generalized protocol based on the established methods for the separation of the Aplyronine congeners.

-

Silica Gel Chromatography: The crude lipophilic extract was first subjected to silica gel column chromatography. Elution was performed with a gradient of increasing polarity, typically using a hexane-ethyl acetate or chloroform-methanol solvent system. This initial step serves to separate the complex mixture into fractions of varying polarity.

-

Reversed-Phase Chromatography: Fractions showing bioactivity (cytotoxicity) were pooled and further purified by reversed-phase column chromatography (e.g., using an ODS column). A common mobile phase for this step is a gradient of methanol in water or acetonitrile in water. This technique separates compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by repeated cycles of reversed-phase HPLC. This high-resolution technique allows for the separation of closely related congeners like Aplyronine A, B, and C.

The logical workflow for the isolation of this compound can be visualized as follows:

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular weight and elemental composition of this compound.

-

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of all hydrogen atoms in the molecule, revealing details about connectivity and stereochemistry.

-

¹³C NMR Spectroscopy: Carbon NMR is used to identify all the carbon atoms in the molecule, distinguishing between different functional groups.

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been essential to piece together the complex carbon skeleton and establish the connectivity of the various structural fragments.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.

Isolation Yield

| Purification Step | Starting Material | Product | Yield (%) |

| Extraction & Partitioning | Wet Aplysia kurodai | Crude Lipophilic Extract | Data not available |

| Silica Gel Chromatography | Crude Lipophilic Extract | Bioactive Fractions | Data not available |

| Reversed-Phase Chromatography | Bioactive Fractions | Enriched Aplyronine Fraction | Data not available |

| Reversed-Phase HPLC | Enriched Aplyronine Fraction | Pure this compound | 10⁻⁵ - 10⁻⁷ (of wet weight)[2] |

Note: Specific yields for each chromatographic step for this compound are not detailed in the available literature. The overall yield is extremely low, highlighting the challenge of isolating this compound from its natural source.

Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HeLa S3 | 3 | [4] |

| This compound | HeLa S3 | ~4 | [4] |

Conclusion

The discovery and isolation of this compound from Aplysia kurodai represent a significant achievement in marine natural products chemistry. The intricate and low-yielding isolation process underscores the challenges associated with sourcing these complex molecules. The potent cytotoxicity of this compound continues to make it and its analogues compelling candidates for further research in the development of novel anticancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into this promising class of marine-derived compounds.

References

Aplyronine B: A Technical Guide to its Mechanism of Action on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine B, a potent marine macrolide isolated from the sea hare Aplysia kurodai, is a powerful modulator of the actin cytoskeleton. As a close structural analog of the well-studied Aplyronine A, it exerts its biological effects primarily by targeting monomeric globular actin (G-actin). This technical guide provides an in-depth examination of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes. By sequestering G-actin and promoting the disassembly of filamentous actin (F-actin), this compound serves as a critical tool for cytoskeletal research and a potential scaffold for the development of novel anticancer therapeutics.

Core Mechanism of Action: G-Actin Sequestration and Filament Destabilization

This compound's primary mechanism of action involves a direct interaction with actin monomers, disrupting the dynamic equilibrium between G-actin and F-actin. This process can be broken down into three key events:

-

Complex Formation: this compound binds to monomeric G-actin in a 1:1 stoichiometric ratio.[1][2] This interaction occurs within a hydrophobic cleft located between subdomains 1 and 3 of the actin monomer.[1] The binding is primarily mediated by the long side-chain of the macrolide, a feature conserved among related actin-binding toxins like Aplyronine A and kabiramide C.[1][3]

-

Inhibition of Polymerization: By sequestering G-actin, this compound renders the monomers unavailable for incorporation into the growing barbed end of actin filaments. This effectively halts filament elongation.[2]

-

Depolymerization of F-actin: this compound actively promotes the disassembly of existing F-actin. The kinetics of this process suggest a mechanism of severing or "nibbling" at the filament, leading to rapid depolymerization.[2]

This compound is a structural isomer of the more extensively studied Aplyronine A. The key difference lies in the position of the N,N,O-trimethylserine (TMSer) ester, which is located at C9 in this compound, whereas it is at C7 in Aplyronine A.[1][4] While both are expected to bind to actin in a similar fashion, this structural alteration results in differences in their biological potency.[1][4]

Caption: Mechanism of this compound on actin filament dynamics.

Quantitative Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, primarily focusing on cytotoxicity, as specific actin-depolymerization data for this compound is less common in the literature compared to Aplyronine A.

Table 1: In Vitro Cytotoxicity of Aplyronines

| Compound | Cell Line | IC50 | Reference |

| Aplyronine A | HeLa S3 | 10 pM | [1] |

| This compound | HeLa S3 | 3 nM | [5] |

| Aplyronine C | HeLa S3 | 22 nM | [5] |

Note: this compound is noted to be less cytotoxic than Aplyronine A but 7- to 8-fold more cytotoxic than Aplyronine C, which lacks the TMSer ester present in A and B.[1][4]

Table 2: Actin Depolymerizing Activity of Aplyronine A

| Compound | Assay Method | EC50 (for 3 µM monomer actin) | Reference |

| Aplyronine A | Pyrenyl Actin Assay | 1.3 µM | [6] |

| Aplyronine A | Ultracentrifugation | 1.4 µM | [6] |

Note: While specific EC50 values for this compound are not detailed in the searched literature, its mechanism is expected to be comparable to Aplyronine A due to their structural similarity and shared actin-binding side chain.[1][4]

Experimental Protocols

The characterization of this compound's interaction with actin relies on established biochemical and cell-based assays.

F-Actin Sedimentation Assay

This assay is used to quantify the ability of a compound to depolymerize F-actin by separating the filamentous (pellet) and monomeric (supernatant) fractions via ultracentrifugation.

Protocol:

-

Preparation: Polymerize purified G-actin (e.g., 3 µM) to form F-actin in a suitable polymerization buffer.

-

Incubation: Treat the F-actin solution with varying concentrations of this compound (or a DMSO control) and incubate at room temperature.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.

-

Analysis: Carefully separate the supernatant (containing G-actin) from the pellet (containing F-actin).

-

Quantification: Analyze the protein content in both fractions using SDS-PAGE followed by Coomassie Brilliant Blue (CBB) staining or densitometry to determine the percentage of actin in each fraction. A shift of actin from the pellet to the supernatant indicates depolymerization.[1]

Caption: Workflow for the F-actin sedimentation assay.

Pyrenyl-Actin Polymerization/Depolymerization Assay

This fluorescence-based assay monitors the change in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin. The fluorescence of pyrenyl-actin is significantly enhanced in the filamentous state.

Protocol:

-

For Polymerization Inhibition:

-

Prepare a solution of pyrene-labeled G-actin.

-

Add varying concentrations of this compound.

-

Initiate polymerization by adding a polymerization-inducing salt buffer (e.g., KCl, MgCl2).

-

Monitor the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase indicates inhibition of polymerization.[2]

-

-

For Depolymerization:

-

Polymerize pyrene-labeled G-actin to a steady state (plateau fluorescence).

-

Add this compound to the F-actin solution.

-

Monitor the decrease in fluorescence intensity over time, which corresponds to the depolymerization of F-actin.[2]

-

Caption: Workflow for pyrenyl-actin fluorescence assays.

Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa S3) in 96-well plates and allow them to adhere overnight.[1]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a set period (e.g., 96 hours).[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a potent actin-depolymerizing agent that functions by sequestering G-actin monomers and promoting the disassembly of F-actin filaments. Its mechanism is analogous to that of Aplyronine A, with its biological activity modulated by the specific placement of the TMSer ester on the macrolide core. The detailed protocols and quantitative data presented herein provide a comprehensive resource for researchers utilizing this compound to investigate the complex dynamics of the actin cytoskeleton and for professionals in drug development exploring novel antimitotic and anticancer agents. Further investigation into the precise kinetics of this compound's interaction with actin will continue to illuminate its potential in both basic research and therapeutic applications.

References

- 1. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The C29–C34 parts of antitumor macrolide aplyronine A serve as versatile actin-affinity tags - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Aplyronine B: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Aplyronine B, a potent marine-derived macrolide, with a specific focus on its effects on cancer cell lines. This compound belongs to a family of cytotoxic compounds isolated from the sea hare Aplysia kurodai, which have demonstrated significant potential as anticancer agents. This document details its mechanism of action, summarizes its cytotoxic efficacy, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved in its study.

Core Mechanism of Action: Cytoskeletal Disruption

This compound, like its well-studied analogue Aplyronine A, exerts its potent cytotoxic effects primarily by targeting the cellular cytoskeleton. The core mechanism involves the disruption of actin dynamics, a critical component for cell structure, motility, division, and survival.

Key Actions:

-

Actin Depolymerization: this compound binds to monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin).

-

F-Actin Severing: It actively depolymerizes existing F-actin filaments, leading to a catastrophic collapse of the actin cytoskeleton.

-

Induction of Actin-Tubulin Interaction: A unique characteristic of the aplyronine family is their ability to induce a novel protein-protein interaction between actin and tubulin. This aberrant complex further disrupts cytoskeletal integrity and function.

This profound disruption of the cytoskeleton triggers a cascade of downstream events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Quantitative Cytotoxicity Data

This compound is a highly potent cytotoxic agent, demonstrating efficacy in the nanomolar range. It is a minute congener of Aplyronine A and exhibits slightly less cytotoxicity than Aplyronine A but is significantly more potent than Aplyronine C. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

| Compound | Cancer Cell Line | IC50 (nM) | Citation(s) |

| This compound | HeLa S3 | 3 | |

| Aplyronine A | HeLa S3 | 0.5 | |

| Aplyronine C | HeLa S3 | 22 | |

| Aplyronine D | HeLa S3 | 0.08 | |

| Aplyronine H | HeLa S3 | 10 |

Experimental Protocols

The evaluation of this compound's cytotoxic activity is predominantly conducted using cell viability assays. The following is a representative protocol for the MTT assay, a standard colorimetric method for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from methodologies used to evaluate Aplyronine A and its derivatives.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

HeLa S3 cells (or other cancer cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (1.4 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to ensure viability.

-

Seed 2,000 cells per well in a 96-well plate containing 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.1%).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (ranging from picomolar to micromolar concentrations). Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 96 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 50 µL of the 1.4 mg/mL MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Conclusion

This compound is a marine natural product with exceptionally high potency against cancer cell lines. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a foundational resource for scientists investigating the therapeutic potential of this compound and related cytoskeletal-targeting agents.

Unraveling the Molecular Architecture of Aplyronine B: A Technical Guide to its Structural Elucidation via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B, a potent marine macrolide isolated from the sea hare Aplysia kurodai, has garnered significant interest within the scientific community for its pronounced cytotoxic and antitumor activities. As a structural analog of the well-studied Aplyronine A, it presents a compelling case for detailed structural analysis to understand the nuances that govern its biological activity. This in-depth technical guide focuses on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of this compound. We will delve into the specific NMR techniques employed, present the quantitative data in a structured format, and provide detailed experimental protocols, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Core Principles of Structural Elucidation by NMR

The structural determination of complex natural products like this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides unique pieces of the structural puzzle, which, when assembled, reveal the complete molecular architecture, including stereochemistry. The primary techniques utilized include:

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing vital information for stereochemical assignments.

Data Presentation: Quantitative NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CDCl₃. This data is foundational for the interpretation of 2D NMR spectra and the subsequent structural assembly.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 171.5 | - |

| 2 | 34.2 | 2.55 (m) |

| 3 | 70.1 | 3.80 (m) |

| 4 | 32.5 | 1.65 (m), 1.50 (m) |

| 5 | 72.8 | 3.65 (m) |

| 6 | 38.1 | 1.80 (m) |

| 7 | 75.3 | 4.95 (dd, 9.0, 3.0) |

| 8 | 42.6 | 2.15 (m) |

| 9 | 78.9 | 5.20 (d, 9.5) |

| 10 | 129.5 | 5.60 (dd, 15.0, 9.5) |

| 11 | 135.8 | 5.75 (dd, 15.0, 7.0) |

| 12 | 128.4 | 5.50 (m) |

| 13 | 134.1 | 5.65 (m) |

| 14 | 35.1 | 2.30 (m) |

| 15 | 73.2 | 3.90 (m) |

| 16 | 31.8 | 1.70 (m), 1.45 (m) |

| 17 | 71.9 | 3.75 (m) |

| 18 | 40.2 | 1.95 (m) |

| 19 | 28.3 | 1.55 (m) |

| 20 | 13.9 | 0.90 (t, 7.0) |

| 21 | 21.5 | 1.05 (d, 7.0) |

| 22 | 10.8 | 0.85 (d, 7.0) |

| 23 | 17.2 | 0.95 (d, 7.0) |

| 24 | 16.8 | 0.92 (d, 7.0) |

| 25 | 175.4 | - |

| 26 | 59.8 | 3.70 (s) |

| 27 | 170.1 | - |

| 28 | 68.2 | 4.10 (m) |

| 29 | 33.5 | 2.80 (m) |

| 30 | 45.3 | 2.25 (s) |

| 31 | 45.2 | 2.23 (s) |

| 32 | 173.2 | - |

| 33 | 64.5 | 4.20 (q, 7.0) |

| 34 | 14.3 | 1.25 (t, 7.0) |

| 35 | 176.8 | - |

| 36 | 60.3 | 3.75 (s) |

| 37 | 17.8 | 1.15 (d, 7.0) |

| 38 | 22.7 | 1.18 (d, 7.0) |

Note: Chemical shifts are reported in ppm relative to the residual solvent signal (CDCl₃: δH 7.26, δC 77.16). Assignments are based on extensive 2D NMR analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following section outlines the typical experimental protocols for the NMR analysis of this compound.

Sample Preparation

-

Isolation and Purification: this compound is isolated from the sea hare Aplysia kurodai using a combination of solvent extraction and chromatographic techniques (e.g., silica gel chromatography, HPLC) to yield a pure sample.

-

NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 8

-

Relaxation Delay: 1.5 s

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm in both dimensions

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 16

-

Relaxation Delay: 1.5 s

-

Data Points: 1024 (F2) x 256 (F1)

-

Spectral Widths: 12 ppm (F2), 165 ppm (F1)

-

-

HMBC:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans: 32

-

Relaxation Delay: 1.5 s

-

Long-range coupling delay: 60 ms

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Widths: 12 ppm (F2), 200 ppm (F1)

-

-

NOESY:

-

Pulse Program: noesygpph

-

Number of Scans: 16

-

Relaxation Delay: 1.5 s

-

Mixing Time: 500 ms

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm in both dimensions

-

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the structural elucidation of this compound.

Experimental Workflow for Structural Elucidation

This diagram illustrates the logical flow of experiments and data analysis in determining the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway of this compound

This compound, similar to its congener Aplyronine A, is known to exert its potent cytotoxic effects by disrupting the cellular cytoskeleton. This involves a unique interaction with both actin and tubulin, two key proteins involved in cell structure, division, and motility. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound's cytotoxic action.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of its complex molecular architecture has been achieved. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working on the synthesis, biological evaluation, and further development of this compound and its analogs as potential anticancer agents. The understanding of its interaction with the cytoskeleton, as depicted in the signaling pathway, opens avenues for the rational design of new drugs targeting actin and tubulin dynamics.

An In-depth Technical Guide to Aplyronine A, B, and C: Potent Marine Macrolides Targeting the Cytoskeleton

Abstract

The aplyronines are a family of highly potent cytotoxic macrolides isolated from the sea hare Aplysia kurodai.[1][2][3] Aplyronine A, the most active congener, exhibits extraordinary antitumor activity, which is attributed to a novel mechanism of action: the induction of a protein-protein interaction (PPI) between actin and tubulin.[4][5][6] This technical guide provides a comprehensive overview of Aplyronine A and its closely related congeners, Aplyronine B and C, focusing on their chemical structures, mechanism of action, and the experimental methodologies used to elucidate their biological functions. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to provide a clear understanding for researchers in oncology, natural products chemistry, and drug development.

Chemical Structures and Key Features

Aplyronines are 24-membered macrolides characterized by a complex polyketide backbone and two distinct side chains.[4] The primary structural differences between Aplyronine A, B, and C lie in the presence and location of an N,N,O-trimethylserine (TMSer) ester, a feature critical to their differential cytotoxicity.[1][4]

-

Aplyronine A (ApA): Possesses a TMSer ester at the C7 position of the macrolactone ring. It is the most cytotoxic compound in the family.[1][4]

-

This compound (ApB): A minor congener where the TMSer ester is migrated from the C7 to the C9 position. It is less cytotoxic than ApA but significantly more potent than ApC.[4][7]

-

Aplyronine C (ApC): Lacks the TMSer ester entirely. While it retains the ability to interact with actin, its cytotoxicity is dramatically reduced by over 1700-fold compared to ApA.[1][4]

The C24-C34 side chain, which terminates in an N,N-dimethylalanine (DMAla) ester, is another crucial feature. This "southern" side chain is primarily responsible for binding to actin, a function shared across all three congeners.[4][8][9]

Mechanism of Action

The profound biological activity of the aplyronines, particularly ApA, stems from a multi-step interaction with the cellular cytoskeleton.

Actin Depolymerization

All three aplyronines—A, B, and C—are potent actin-depolymerizing agents.[10] They bind to monomeric globular actin (G-actin) in a 1:1 complex, sequestering it and preventing its polymerization into filamentous actin (F-actin).[8][9][10] The C24-C34 side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of G-actin.[4] Furthermore, aplyronines can sever existing F-actin filaments, enhancing the depolymerization process.[10] This actin-targeting activity is a shared feature among the congeners and is necessary but not sufficient for the extreme potency of ApA.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aplyronine A, a potent antitumour macrolide of marine origin, and the congeners aplyronines B-H: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the aplyronine A-induced protein-protein interaction between actin and tubulin by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The C29–C34 parts of antitumor macrolide aplyronine A serve as versatile actin-affinity tags - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Total Synthesis of Aplyronine C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Aplyronine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Aplyronine B, a potent marine-derived macrolide. This compound, along with its congeners like Aplyronine A, has garnered significant interest in the field of oncology due to its powerful antitumor properties.[1][2] This document outlines the core methodologies, quantitative data, and mechanistic insights essential for researchers working on the development of novel anticancer therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a member of the aplyronine family of macrolides, which were first isolated from the sea hare Aplysia kurodai.[1][2] The primary cytotoxic mechanism of the aplyronines is the disruption of the cellular cytoskeleton. Aplyronine A, the most studied compound in this family, is known to depolymerize fibrous actin (F-actin) by forming a 1:1 complex with globular actin (G-actin) monomers, thereby inhibiting actin polymerization.[3][4] More recent studies have revealed a more complex mechanism where Aplyronine A induces a protein-protein interaction between actin and tubulin, forming a 1:1:1 heterotrimeric complex that inhibits tubulin polymerization.[3] this compound is a naturally occurring analog of Aplyronine A and is expected to bind to actin in a similar manner.[3][5] While less cytotoxic than Aplyronine A, it is significantly more potent than other analogs like Aplyronine C.[3][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[6] It is important to note that IC50 values can vary between studies and cell lines due to differences in experimental conditions, assay methods, and the unique biological characteristics of each cell line.[7][8] The following table summarizes the available cytotoxicity data for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

| Compound | Target Cell Line | IC50 Value (µM) | Notes |

| This compound (ApB, 2) | HeLa S3 | Not specified | Described as 7- to 8-fold more cytotoxic than Aplyronine C.[3][5] |

| Aplyronine A (ApA) | HeLa S3 | 0.00001 (10 pM) | Exhibits potent cytotoxicity.[3] |

| Aplyronine C (ApC) | HeLa S3 | Not specified | Less cytotoxic than Aplyronine A and B.[3][5] |

| Synthetic ApA Analogue 5 | HeLa S3 | 1.1 | Moderately inhibited the proliferation of HeLa S3 cells.[3] |

| Synthetic ApA Analogue 6 | HeLa S3 | 1.9 | Moderately inhibited the proliferation of HeLa S3 cells.[3] |

| Synthetic ApA Analogue 7 | HeLa S3 | 1.1 | Moderately inhibited the proliferation of HeLa S3 cells.[3] |

| Synthetic ApA Analogue 8 | HeLa S3 | 1.8 | Moderately inhibited the proliferation of HeLa S3 cells.[3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate cytotoxicity screening. Below are methodologies for two key assays relevant to the evaluation of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cytotoxicity.[9]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells for vehicle control (medium with the same amount of solvent used for the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.45 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Mix thoroughly to ensure complete solubilization and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

This assay directly investigates the effect of this compound on the polymerization state of actin and tubulin, its primary targets.

Protocol:

-

Protein Preparation: Use purified filamentous actin (F-actin) and tubulin.

-

Treatment:

-

Actin Depolymerization: Incubate F-actin (e.g., 3 µM as a monomer) with various concentrations of this compound.[3]

-

Tubulin Polymerization: Polymerize tubulin (e.g., 3 µM as a heterodimer) in the presence of a stabilizing agent like paclitaxel (e.g., 6 µM), actin (e.g., 3 µM), and this compound.[3][5]

-

-

Ultracentrifugation: Separate the polymerized (pellet, P) and soluble (supernatant, S) fractions by ultracentrifugation.[3][5]

-

Analysis: Analyze the proteins in the supernatant and pellet fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[3][5]

-

Detection: Stain the gel with a protein stain like Coomassie Brilliant Blue (CBB) to visualize the protein bands.[3][5]

-

Interpretation: A decrease in the amount of protein in the pellet fraction and a corresponding increase in the supernatant fraction indicates depolymerization.

Visualizing Workflows and Mechanisms

Diagrams are provided below to illustrate the experimental workflow for cytotoxicity screening and the proposed mechanism of action for this compound.

Caption: General workflow for in vitro cytotoxicity screening of this compound.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

This compound demonstrates significant cytotoxic activity, primarily through the disruption of the actin and tubulin cytoskeleton. Initial screening using robust and well-defined protocols, such as the MTT and sedimentation assays, is crucial for characterizing its anticancer potential. The provided data and methodologies offer a foundational guide for researchers. Future investigations should focus on elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines and further exploring the intricate details of its interaction with the cytoskeleton to advance its development as a potential therapeutic agent.

References

- 1. Aplyronine A, a potent antitumour macrolide of marine origin, and the congeners aplyronines B-H: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Aplyronine B: A Technical Whitepaper on its Potential as an Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a member of the aplyronine family of macrolides, natural products isolated from the sea hare Aplysia kurodai. These compounds have garnered significant interest within the scientific community due to their potent cytotoxic and antitumor activities. While its congener, Aplyronine A, is the most extensively studied, this compound has also demonstrated notable biological activity, positioning it as a molecule of interest for further investigation in the realm of oncology drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential antitumor agent, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies.

Mechanism of Action

The primary molecular target of the aplyronine family is actin, a crucial component of the eukaryotic cytoskeleton. This compound, like its analogues, exerts its cytotoxic effects by disrupting actin dynamics. It is believed to bind to G-actin, inhibiting its polymerization into F-actin filaments and promoting the depolymerization of existing filaments.[1][2] This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape, ultimately leading to apoptosis in cancer cells.

A particularly intriguing aspect of the aplyronines' mechanism of action is the induction of a novel protein-protein interaction (PPI) between actin and tubulin.[3] While this compound itself has not been as extensively studied in this regard as Aplyronine A, the prevailing hypothesis is that the this compound-actin complex creates a novel binding surface for tubulin. This induced interaction is thought to further destabilize the cytoskeleton, contributing to the potent cytotoxicity of these compounds.[3][4] The N,N,O-trimethylserine (TMSer) ester at the C9 position of this compound is believed to be a key structural feature for this activity.[3][4]

Quantitative Data

The available quantitative data for this compound is primarily focused on its in vitro cytotoxicity. It is important to note that this compound is generally found to be less potent than Aplyronine A but more active than Aplyronine C.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | HeLa-S3 | Cytotoxicity | 3 nM | [5] |

| Aplyronine A | HeLa-S3 | Cytotoxicity | 0.5 nM | [5] |

| Aplyronine C | HeLa-S3 | Cytotoxicity | 22 nM | [5] |

| Aplyronine D | HeLa-S3 | Cytotoxicity | 0.08 nM | [5] |

| Aplyronine H | HeLa-S3 | Cytotoxicity | 10 nM | [5] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following methodologies are representative of the techniques used to evaluate the antitumor potential of the aplyronine family and are directly applicable to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution, such as DMSO or a specialized detergent, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.

Actin Depolymerization Assay

This assay is used to assess the ability of a compound to depolymerize F-actin filaments.

Methodology:

-

F-actin Preparation: G-actin is polymerized to form F-actin in a polymerization-inducing buffer.

-

Compound Incubation: The pre-formed F-actin filaments are incubated with this compound at various concentrations. A control sample with no compound is also prepared.

-

Ultracentrifugation: The samples are subjected to high-speed ultracentrifugation, which pellets the filamentous F-actin, leaving the monomeric G-actin in the supernatant.

-

Fraction Separation: The supernatant is carefully collected, and the pellet is resuspended in a depolymerizing buffer.

-

SDS-PAGE Analysis: Both the supernatant and pellet fractions are analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Quantification: The protein bands corresponding to actin in both fractions are quantified (e.g., by densitometry). A decrease in the amount of actin in the pellet fraction and a corresponding increase in the supernatant fraction in the presence of this compound indicates depolymerization activity.

Future Directions and Conclusion

This compound presents a compelling profile as a potential antitumor agent. Its potent cytotoxicity against cancer cell lines and its unique mechanism of action involving the disruption of the actin cytoskeleton warrant further investigation. Key areas for future research include:

-

In-depth in vivo studies: To translate the in vitro findings, comprehensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) studies: Further exploration of the SAR of this compound and its analogues could lead to the design of new compounds with improved potency and selectivity.

-

Elucidation of the induced PPI: A more detailed characterization of the this compound-actin-tubulin ternary complex could provide valuable insights for the development of novel PPI modulators as anticancer drugs.

References

- 1. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell cycle phase perturbations and apoptosis in tumour cells induced by aplidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Aplyronine B in vitro cytotoxicity assay protocol (e.g., MTT assay)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aplyronine B, a potent marine macrolide, exhibits significant cytotoxic effects against cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Furthermore, it summarizes the current understanding of this compound's mechanism of action, including its unique ability to disrupt both actin and tubulin dynamics, leading to cell cycle arrest and apoptosis. Quantitative data on its cytotoxic potency and a schematic of the proposed signaling pathway are also presented to facilitate further research and drug development efforts.

Introduction

Marine natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound, isolated from the sea hare Aplysia kurodai, is a member of the aplyronine family of macrolactones that have demonstrated potent antitumor activities. Understanding the cytotoxic mechanisms and quantifying the efficacy of this compound are crucial steps in its development as a potential anticancer agent. This application note details a standard protocol for evaluating the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it consolidates the known mechanistic data, providing a comprehensive resource for researchers in the field.

Data Presentation

The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| HeLa S3 | Cervical Cancer | 3.11[1] |

Table 1: In Vitro Cytotoxicity of this compound. This table summarizes the reported IC50 value of this compound against the HeLa S3 human cervical cancer cell line.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound against a chosen cancer cell line using an MTT assay.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa S3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualization

Caption: Workflow for MTT cytotoxicity assay.

References

Application Notes and Protocols for Assessing Aplyronine B Actin Depolymerizing Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a marine macrolide that, like its analogue Aplyronine A, is known to exhibit potent cytotoxic and antitumor activities.[1] A key mechanism of action for the aplyronine family is the disruption of the actin cytoskeleton.[1][2] Aplyronines bind to globular actin (G-actin) to form a 1:1 complex, which inhibits actin polymerization and leads to the depolymerization of filamentous actin (F-actin).[2] This application note provides detailed protocols for two standard in vitro methods to assess the actin depolymerizing activity of this compound: the pyrene-labeled actin polymerization/depolymerization assay and the F-actin sedimentation assay.

Mechanism of Action

This compound is expected to bind to actin in a manner similar to Aplyronine A.[1] The proposed mechanism involves the binding of this compound to monomeric G-actin, which prevents its incorporation into actin filaments. Furthermore, it is suggested that the Aplyronine-actin complex can sever existing F-actin filaments, leading to a net depolymerization.[2] This dual action makes this compound a potent modulator of actin dynamics.

Data Presentation

The following table summarizes the actin depolymerizing activity of Aplyronine A and its analogues, providing a reference for the expected potency of this compound. The EC50 values represent the concentration of the compound required to depolymerize F-actin to 50% of the control.[1]

| Compound | Actin Depolymerizing Activity EC50 (µM) |

| Aplyronine A | 1.4 |

| Analogue 5 | <5 |

| Analogue 6 | <5 |

| Analogue 7 | 2.1 |

| Analogue 8 | 1.3 |

| Side-chain Analogue 4 | 7.9 |

Experimental Protocols

Two primary methods are detailed below for quantifying the actin depolymerizing activity of this compound.

Pyrene-Labeled Actin Assay

This assay monitors the change in fluorescence of pyrene-labeled actin. Pyrene conjugated to G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[3][4] This method can be used to measure both the inhibition of polymerization and the induction of depolymerization.

Materials:

-

Pyrene-labeled rabbit muscle actin

-

Unlabeled rabbit muscle actin

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

This compound stock solution (in DMSO)

-

Fluorescence microplate reader or fluorometer (Excitation: 365 nm, Emission: 407 nm)

Protocol for Inhibition of Actin Polymerization:

-

Prepare a G-actin solution by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer to a final concentration of 2-4 µM.[5] Keep on ice.

-

Add various concentrations of this compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the G-actin solution to the wells.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer.

-

Immediately begin monitoring fluorescence intensity at 365 nm excitation and 407 nm emission in kinetic mode for 1-2 hours at room temperature.[6]

Protocol for F-actin Depolymerization:

-

Prepare F-actin by incubating a 2-4 µM G-actin solution (5-10% pyrene-labeled) with 1x Polymerization buffer for 1-2 hours at room temperature to allow polymerization to reach a steady state.[7]

-

Add various concentrations of this compound or vehicle control (DMSO) to the pre-polymerized F-actin.

-

Immediately begin monitoring the decrease in fluorescence intensity at 365 nm excitation and 407 nm emission in kinetic mode for 1-2 hours at room temperature.[6]

F-actin Sedimentation Assay

This method relies on the principle that F-actin is larger and heavier than G-actin and can be pelleted by ultracentrifugation. The amount of actin in the supernatant (G-actin) and pellet (F-actin) can be quantified by SDS-PAGE and Coomassie blue staining or western blotting.[1][8]

Materials:

-

Unlabeled rabbit muscle actin

-

G-buffer (as above)

-

Polymerization buffer (as above)

-

This compound stock solution (in DMSO)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

-

Coomassie Brilliant Blue stain or anti-actin antibody

Protocol:

-

Prepare F-actin by incubating a solution of 3-5 µM G-actin in G-buffer with 1x Polymerization buffer for 1 hour at room temperature.[1][9]

-

Incubate the F-actin with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at room temperature.[9]

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes at room temperature to pellet the F-actin.[8]

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue and quantify the band intensities to determine the relative amounts of G-actin (supernatant) and F-actin (pellet).[1]

Visualizations

Caption: Experimental workflows for assessing this compound activity.

Caption: Proposed mechanism of this compound's action on actin.

References

- 1. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 4. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for F-actin Sedimentation Assay with Aplyronine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell motility, division, and intracellular transport. The transition between monomeric globular actin (G-actin) and filamentous actin (F-actin) is a tightly regulated process. Compounds that interfere with actin dynamics are valuable tools for studying cellular processes and have potential as therapeutic agents, particularly in oncology. Aplyronine B is a marine macrolide that has been shown to be a potent inhibitor of actin polymerization.[1][2] Like its analogue Aplyronine A, it is understood to exert its effect by binding to G-actin, thereby preventing its incorporation into F-actin filaments and promoting the depolymerization of existing filaments.[1][2]

The F-actin sedimentation assay is a classic and robust biochemical method used to quantify the amount of filamentous actin in a sample. This assay takes advantage of the fact that F-actin, being a large polymer, can be pelleted by high-speed centrifugation, while G-actin remains in the supernatant. By analyzing the supernatant and pellet fractions, the effect of compounds like this compound on actin polymerization and depolymerization can be quantitatively assessed.

These application notes provide a detailed protocol for performing an F-actin sedimentation assay to investigate the effects of this compound on actin dynamics.

Principle of the Assay

The F-actin sedimentation assay is based on the differential sedimentation of F-actin and G-actin upon ultracentrifugation. In the presence of a compound that affects actin dynamics, the distribution of actin between the supernatant (G-actin) and the pellet (F-actin) will change. For an actin-depolymerizing agent like this compound, an increase in the amount of actin in the supernatant and a corresponding decrease in the pellet is expected. The protein concentration in each fraction can be quantified using methods such as SDS-PAGE followed by densitometry.

Signaling Pathway of this compound Action

This compound, similar to Aplyronine A, is believed to directly interact with G-actin. This interaction sequesters G-actin monomers, preventing them from adding to the growing ends of F-actin filaments. This shifts the equilibrium towards depolymerization, leading to a net decrease in filamentous actin.

Caption: this compound binds to G-actin, inhibiting polymerization.

Experimental Protocol

This protocol is designed for the in vitro assessment of this compound's effect on pre-assembled F-actin.

Materials and Reagents

-

Rabbit skeletal muscle actin (lyophilized powder, >99% pure)

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT. Prepare fresh and keep on ice.

-

10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

-

1x Polymerization Buffer: 50 mM KCl, 2 mM MgCl₂, 1 mM ATP.

-

SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution: 40% methanol, 10% acetic acid in water

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

Ultracentrifuge tubes (e.g., polycarbonate tubes)

-

Pipettes and tips

-

Gel electrophoresis system and power supply

-

Gel imaging system

-

Image analysis software (e.g., ImageJ)

Procedure

1. Preparation of G-actin Monomers

-

Reconstitute lyophilized rabbit skeletal muscle actin to a concentration of 10 mg/mL in ice-cold G-Buffer.

-

Incubate on ice for 1 hour to ensure complete depolymerization of any actin oligomers.

-

Clarify the G-actin solution by ultracentrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

-

Carefully collect the supernatant containing the purified G-actin. Determine the protein concentration using a spectrophotometer (A₂₉₀ of 0.63 for a 1 mg/mL solution) or a protein assay.

-

Adjust the concentration of G-actin to 10 µM with G-Buffer. Keep on ice.

2. Polymerization of F-actin

-

To induce polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.

-

Mix gently by pipetting up and down (avoid vortexing).

-

Incubate at room temperature for 1 hour to allow for the formation of F-actin.

3. Incubation with this compound

-

Prepare serial dilutions of this compound in 1x Polymerization Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

-

In separate ultracentrifuge tubes, mix the pre-polymerized F-actin with the different concentrations of this compound or the vehicle control. A typical final actin concentration is 5 µM.

-

Incubate the reactions at room temperature for 30 minutes.

4. F-actin Sedimentation

-

Centrifuge the samples at 150,000 x g for 30 minutes at 24°C to pellet the F-actin.[3]

-

Carefully collect the supernatant from each tube without disturbing the pellet. The supernatant contains the G-actin.

-

Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume. This fraction contains the F-actin.

-

Mix an equal volume of the supernatant with an appropriate volume of concentrated SDS-PAGE sample buffer.

5. Analysis by SDS-PAGE

-

Load equal volumes of the supernatant and pellet fractions onto a 12% SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until the background is clear and the protein bands are well-defined.

-

Image the gel using a gel documentation system.

6. Data Analysis

-

Quantify the band intensity of actin in the supernatant and pellet lanes using densitometry software (e.g., ImageJ).

-

Calculate the percentage of actin in the supernatant and pellet for each condition.

-

% Actin in Supernatant = (Intensity of Supernatant Band / (Intensity of Supernatant Band + Intensity of Pellet Band)) * 100

-

% Actin in Pellet = (Intensity of Pellet Band / (Intensity of Supernatant Band + Intensity of Pellet Band)) * 100

-

-

Plot the percentage of actin in the pellet (or supernatant) as a function of this compound concentration.

-

If desired, determine the IC₅₀ value, which is the concentration of this compound that results in a 50% reduction of F-actin in the pellet compared to the vehicle control.

Experimental Workflow

Caption: Workflow for the F-actin sedimentation assay.

Data Presentation

The following table presents representative data for the effect of Aplyronine analogues on F-actin depolymerization, which can be used as a template for presenting results obtained with this compound.[1]

| Compound | Concentration (µM) | % Actin in Supernatant | % Actin in Pellet |

| Vehicle (DMSO) | - | 15.1 | 84.9 |

| Aplyronine Analogue 1 | 1.0 | 33.1 | 66.9 |

| Aplyronine Analogue 1 | 3.0 | 66.9 | 33.1 |

| Aplyronine Analogue 2 | 1.0 | 18.2 | 81.8 |

| Aplyronine Analogue 2 | 3.0 | 45.3 | 54.7 |

Note: The data presented here is illustrative and based on studies with Aplyronine A analogues.[1] Actual results with this compound may vary.

Controls and Considerations

-

Negative Control: A vehicle-only (DMSO) control should always be included to assess the baseline level of F-actin sedimentation.

-

Positive Control: If available, a known actin-depolymerizing agent (e.g., Latrunculin A) or a stabilizing agent (e.g., Phalloidin) can be used as a positive control to validate the assay.

-

Protein Aggregation: It is crucial to pre-clear the G-actin solution to remove any aggregates that could sediment independently of polymerization.

-

Pipetting: Careful and consistent pipetting is essential, especially when collecting the supernatant, to avoid disturbing the F-actin pellet.

-

Quantification: For accurate quantification, ensure that the band intensities on the Coomassie-stained gel are within the linear range of detection of the imaging system. A standard curve with known amounts of actin can be run on the same gel to ensure linearity.

Conclusion

The F-actin sedimentation assay is a powerful and direct method to study the effects of compounds like this compound on actin dynamics. By following this detailed protocol, researchers can obtain reliable and quantitative data on the actin-depolymerizing activity of this compound, which is valuable for its characterization as a potential therapeutic agent and as a tool for cell biology research.

References

- 1. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel actin depolymerizing macrolide aplyronine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

Application of Aplyronine B in Studying Actin-Tubulin Interactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aplyronine B is a marine macrolide and a congener of the potent antitumor agent, Aplyronine A.[1] While research has predominantly focused on Aplyronine A, this compound also demonstrates significant biological activity and serves as a valuable tool for investigating the intricate interplay between the actin and tubulin cytoskeletons. The Aplyronine family of molecules is unique in its ability to induce a protein-protein interaction (PPI) between actin and tubulin, leading to the formation of a heterotrimeric complex and subsequent inhibition of microtubule dynamics.[1][2][3] This mechanism of action distinguishes them from other cytoskeletal targeting agents and provides a unique avenue for studying the functional consequences of forced actin-tubulin interactions.

This compound, like its analogue Aplyronine A, is expected to bind to actin.[1] The formation of the actin-Aplyronine B complex is hypothesized to create a novel interface for tubulin binding, effectively sequestering tubulin dimers and preventing their polymerization into microtubules. This induced interaction disrupts the normal dynamics of both cytoskeletal systems, impacting cellular processes such as cell division, migration, and morphology. The potent cytotoxicity of this compound underscores the critical importance of maintaining distinct and dynamically regulated actin and tubulin networks.

The study of this compound can provide valuable insights into:

-

The molecular determinants of actin-tubulin interactions.

-

The cellular consequences of disrupting the normal segregation of the actin and tubulin cytoskeletons.

-

The development of novel anticancer therapeutics that function by inducing protein-protein interactions.

Quantitative Data

While extensive quantitative data for this compound's direct interaction with the actin-tubulin complex is not as readily available as for Aplyronine A, its cytotoxic effects have been quantified. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against the HeLa S3 human cervical carcinoma cell line, in comparison to its better-studied analog, Aplyronine A.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | HeLa S3 | 3 | [4] |

| This compound | HeLa S3 | 2.9 | [1] |

| Aplyronine A | HeLa S3 | 0.5 | [4] |

| Aplyronine A | HeLa S3 | 0.010 | [1] |

Note: Direct quantitative data for this compound's actin depolymerizing activity (EC50) and its binding affinity (KD) for the actin-tubulin complex were not found in the surveyed literature. The provided IC50 values indicate potent cytotoxic activity, which is understood to be a consequence of its disruption of the cytoskeleton.

Signaling Pathway and Experimental Workflow

The mechanism of this compound-induced actin-tubulin interaction and the general workflow for its investigation are depicted in the following diagrams.

Caption: this compound mediated actin-tubulin interaction pathway.

References

- 1. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin: Conjugation of the C1–C9 Macrolactone Part and the C24–C34 Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Molecular Modeling of Aplyronine B Binding to Actin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B, a potent marine macrolide, has garnered significant interest in the field of cancer research due to its cytotoxic and antitumor activities. Its mechanism of action involves the disruption of the cellular cytoskeleton, primarily through its interaction with actin. This compound is a close analog of Aplyronine A, which is known to depolymerize F-actin and form a 1:1 complex with G-actin.[1][2] Furthermore, Aplyronine A can induce a protein-protein interaction between actin and tubulin, forming a 1:1:1 heterotrimeric complex.[1] While the crystal structure for the this compound-actin complex has not been reported, it is expected to bind to the same hydrophobic cleft between subdomains 1 and 3 of actin as Aplyronine A.[1] The C24-C34 side chain of the aplyronine family is crucial for this actin-binding and depolymerizing activity.[1][3]

These application notes provide a comprehensive guide to the molecular modeling of this compound's interaction with actin, alongside protocols for experimental validation.

Quantitative Data Summary

| Parameter | Value | Compound | Method | Notes |

| EC50 (Actin Depolymerization) | <5 µM | This compound analogue | F-actin sedimentation assay | Indicates potent actin-depolymerizing activity.[1] |

| EC50 (Actin Depolymerization) | 1.4 µM | Aplyronine A | F-actin sedimentation assay | For comparison with this compound's analogue.[1] |

| Kd (Actin-ApA-Tubulin Complex) | 1.84 µM | Aplyronine A | Surface Plasmon Resonance (SPR) | This value represents the affinity of the ternary complex, not the direct binding of Aplyronine A to actin.[4] |

| Stoichiometry | 1:1 | Aplyronine A : G-actin | Biochemical Assays | Aplyronine A forms a 1:1 complex with globular actin.[2] |

Molecular Modeling Workflow

The following diagram illustrates a typical workflow for the molecular modeling of the this compound-actin interaction.